Cas no 1421586-50-6 ((2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide)

(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide
- AKOS024539645
- 1421586-50-6
- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cinnamamide
- F6218-0139
- (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
- CCG-297052
- (E)-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
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- インチ: 1S/C18H17N5O/c1-13-10-14(2)23(22-13)18-19-11-16(12-20-18)21-17(24)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)/b9-8+
- InChIKey: PXDXQWKEAUJGIS-CMDGGOBGSA-N
- ほほえんだ: O=C(/C=C/C1C=CC=CC=1)NC1C=NC(=NC=1)N1C(C)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 319.14331018g/mol
- どういたいしつりょう: 319.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 72.7Ų
(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6218-0139-20μmol |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-40mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-2μmol |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-5mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-15mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-75mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-10μmol |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-100mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-10mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6218-0139-30mg |
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
1421586-50-6 | 30mg |
$119.0 | 2023-09-09 |
(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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(2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamideに関する追加情報
Comprehensive Overview of (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide (CAS No. 1421586-50-6)
The compound (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide, identified by its CAS number 1421586-50-6, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrimidine core linked to a 3,5-dimethyl-1H-pyrazole moiety and a phenylprop-2-enamide group, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in regulating cellular processes.
In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide stands out due to its ability to interact with specific protein kinases, which are often implicated in diseases such as cancer and autoimmune disorders. This has led to a growing body of literature exploring its structure-activity relationship (SAR) and binding affinity to various biological targets. Its E-configuration (as indicated by the (2E) prefix) further enhances its stereochemical specificity, a feature highly valued in drug design.
The synthesis of CAS 1421586-50-6 involves multi-step organic reactions, including condensation and cross-coupling methodologies, which are widely discussed in academic circles. Its pyrimidine-pyrazole hybrid structure is reminiscent of other clinically approved drugs, sparking interest in its bioisosteric potential. For instance, the 3,5-dimethyl-1H-pyrazole fragment is known to improve metabolic stability, a key consideration in pharmacokinetic optimization. These attributes make it a hot topic in medicinal chemistry forums and high-throughput screening campaigns.
From an industrial perspective, (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide is often cited in patents related to kinase modulation and therapeutic applications. Its phenylprop-2-enamide side chain contributes to its lipophilicity, a property critical for membrane permeability in drug candidates. This aligns with the current trend of developing orally bioavailable compounds, a frequent search query among researchers and investors alike. Additionally, its molecular weight and polar surface area fall within the desirable range for blood-brain barrier penetration, expanding its potential use in neurological disorders.
Environmental and green chemistry considerations are also relevant when discussing CAS 1421586-50-6. Modern synthetic routes aim to minimize hazardous byproducts, reflecting the broader shift toward sustainable chemistry. This resonates with the increasing public interest in eco-friendly pharmaceuticals and green synthesis methods, topics frequently searched in academic and industrial databases. The compound’s stability under various pH conditions and thermal profiles further underscores its practicality in large-scale production.
In summary, (2E)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl-3-phenylprop-2-enamide (1421586-50-6) represents a versatile scaffold with immense potential in drug development and chemical biology. Its structural complexity and functional diversity make it a subject of ongoing research, particularly in the context of personalized medicine and next-generation therapeutics. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in innovative chemistry discussions.
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